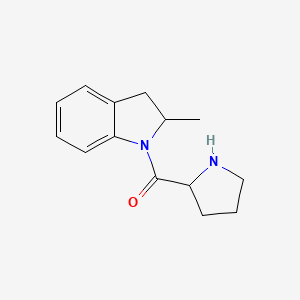

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone

Description

“(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone” is a heterocyclic compound featuring a 2-methyl-2,3-dihydroindole moiety linked via a methanone group to a pyrrolidine ring. This structure combines aromatic and aliphatic heterocycles, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s molecular formula is inferred to be C₁₄H₁₆N₂O, with a molecular weight of ~248.3 g/mol (based on analogs like its hydrochloride derivative, which has a molecular weight of 252.74 g/mol ).

The 2,3-dihydroindole core provides partial aromaticity, while the pyrrolidine ring introduces conformational flexibility. Such features are critical in drug design, where balanced lipophilicity and hydrogen-bonding capacity influence bioavailability and target binding.

Properties

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-9-11-5-2-3-7-13(11)16(10)14(17)12-6-4-8-15-12/h2-3,5,7,10,12,15H,4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSAFBRZYGZLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone involves its interaction with specific molecular targets and pathways. The indole ring in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogs and Substitution Effects

Key Observations:

- Substituent Impact : Replacing pyrrolidine with dichlorophenyl (CAS 696639-08-4) increases molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity : The morpholine-pyrimidone analog () demonstrates targeted kinase inhibition, highlighting the scaffold’s adaptability in drug discovery .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Techniques for Characterization

| Technique | Applications | Reference Compounds |

|---|---|---|

| X-ray Crystallography | Confirms 3D structure (e.g., hydrochloride salt ) | |

| HRMS/NMR | Identifies psychoactive analogs (e.g., indenyl derivatives ) |

Biological Activity

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone, often referred to as a pyrrolidine derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. The structural features include an indole moiety fused with a pyrrolidine ring, which is critical for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to indole derivatives. For instance, a series of indole-based compounds demonstrated significant inhibitory effects on various cancer cell lines. The antiproliferative activity was quantified using GI50 values (the concentration required to inhibit cell growth by 50%).

| Compound | GI50 Value (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5a (R = H) | 77 | A549 |

| Compound 5f (R = p-morpholin-4-yl) | 31 | MCF7 |

| Compound 5e (R = p-pyrrolidin-1-yl) | 70 | HeLa |

The data indicates that modifications in the substituents on the indole scaffold significantly affect the antiproliferative potency against different cancer cell lines.

The mechanism underlying the biological activity of this compound is likely related to its interaction with various molecular targets involved in cell signaling pathways. Indole derivatives are known to modulate pathways such as apoptosis and cell cycle regulation, which are crucial for cancer therapy.

Case Studies and Research Findings

Case Study 1: Indole Derivatives in Cancer Treatment

A study evaluated the efficacy of several indole derivatives, including this compound, in vitro against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of indole-based compounds. It was found that substituents at specific positions on the indole ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups at certain positions enhanced binding affinity to target proteins involved in tumor growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone, and how is purity validated?

- Methodology :

-

Step 1 : The compound is typically synthesized via coupling reactions between 2-methyl-2,3-dihydroindole and pyrrolidin-2-yl-methanone precursors. For example, nucleophilic acyl substitution or amide bond formation under inert atmospheres (e.g., N₂) using catalysts like DCC (dicyclohexylcarbodiimide) .

-

Step 2 : Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

-

Validation :

-

HPLC : Retention time comparison with standards (≥98% purity) .

-

NMR : ¹H and ¹³C spectra to confirm structural integrity (e.g., indole NH proton at δ 10.2–10.8 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) .

-

Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching theoretical molecular weight (e.g., C₁₄H₁₆N₂O: 236.12 g/mol) .

Table 1: Analytical Parameters

Technique Parameters Key Peaks/Results Reference ¹H NMR 400 MHz, CDCl₃ δ 7.2–7.5 (indole aromatic), δ 3.1–3.5 (pyrrolidine N-CH₂) HPLC C18 column, 70:30 acetonitrile/water Retention time: 6.8 min

Q. How is the stereochemical configuration of the pyrrolidine moiety resolved during synthesis?

- Methodology :

- Chiral chromatography or asymmetric catalysis (e.g., Evans’ oxazaborolidine) ensures enantiomeric purity .

- X-ray crystallography (e.g., Cu-Kα radiation, λ = 1.54178 Å) confirms absolute configuration, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

- Case Study : Anticancer activity discrepancies (e.g., IC₅₀ ranging from 5–50 µM in different cell lines) .

- Resolution Methods :

- Dose-Response Replication : Validate assays under standardized conditions (e.g., MTT assay, 72-hour incubation) .

- Meta-Analysis : Cross-reference data using statistical tools (e.g., ANOVA) to identify outliers or cell line-specific sensitivities .

- Mechanistic Studies : Compare target engagement (e.g., kinase inhibition profiling vs. apoptosis markers) to clarify mode of action .

Q. How can computational modeling predict the binding affinity of this compound to histamine receptors?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina with receptor structures (PDB ID: 3RZE for H₁R) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates stable binding) .

- Key Findings :

- The indole ring forms π-π interactions with Phe432 of H₁R, while the pyrrolidine nitrogen hydrogen-bonds to Asp107 .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

- Challenges : Low yields in coupling steps (<40%) and racemization during purification .

- Solutions :

- Flow Chemistry : Continuous reactors improve reaction efficiency (yield ↑ to 65%) .

- Chiral Auxiliaries : Use (S)-proline derivatives to suppress racemization .

Q. How do structural modifications (e.g., substituents on the indole ring) impact physicochemical properties?

- Case Study : Adding electron-withdrawing groups (e.g., -NO₂) at the 5-position of indole:

- LogP : Increases from 2.1 to 3.4 (measured via shake-flask method), enhancing membrane permeability .

- Solubility : Decreases from 12 mg/mL to 2 mg/mL in PBS (pH 7.4), requiring formulation with cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.